Hif-IN-1

HIF-1 Transcriptional Reporter Assay Hypoxia

Hif-IN-1 (Compound 3c, CAS 2393928-76-0) is a hypoxia-inducible factor (HIF)-1α inhibitor belonging to the indeno[2,1-c]pyrazolone chemotype. It was developed as a readily accessible synthetic inhibitor of HIF-1 transcriptional activity, demonstrating higher potency than the reference inhibitor YC-1 in cell-based reporter assays.

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
Cat. No. B10856986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHif-IN-1
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C4=CC=CC=C4C3=O
InChIInChI=1S/C17H12N2O/c1-11-6-8-12(9-7-11)19-16-15(10-18-19)13-4-2-3-5-14(13)17(16)20/h2-10H,1H3
InChIKeyZMPVOQJDQIWRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hif-IN-1: Indeno[2,1-c]pyrazolone-Based HIF-1α Inhibitor for Hypoxia-Driven Cancer Target Validation


Hif-IN-1 (Compound 3c, CAS 2393928-76-0) is a hypoxia-inducible factor (HIF)-1α inhibitor belonging to the indeno[2,1-c]pyrazolone chemotype [1]. It was developed as a readily accessible synthetic inhibitor of HIF-1 transcriptional activity, demonstrating higher potency than the reference inhibitor YC-1 in cell-based reporter assays [1]. Hif-IN-1 suppresses HIF-1α protein accumulation without altering HIF-1α mRNA levels and exhibits no obvious cytotoxicity in standard assays [1].

Why Hif-IN-1 Cannot Be Substituted with Other HIF-1 Inhibitors in Hypoxia-Driven Cancer Models


Although multiple HIF-1 inhibitors exist, they exhibit divergent potency, selectivity, and mechanism-of-action that render them non-interchangeable in controlled experimental systems. For instance, YC-1 acts as both a soluble guanylyl cyclase activator and a post-transcriptional HIF-1α suppressor [1], while LW6 (CAY10585) also inhibits malate dehydrogenase 2 (MDH2) [2]. Hif-IN-1, in contrast, directly suppresses HIF-1α protein accumulation without affecting mRNA levels and lacks significant cytotoxicity [3]. These functional differences preclude simple substitution and demand careful compound selection based on the specific assay endpoint and off-target tolerance.

Quantitative Differentiation of Hif-IN-1 from Closest HIF-1α Inhibitor Comparators


Superior HIF-1 Transcriptional Inhibition Compared to YC-1 in Hep3B Cells

Hif-IN-1 (Compound 3c) demonstrates higher inhibitory activity against hypoxia-induced HIF-1 transcriptional activity than the established inhibitor YC-1 in a cell-based HRE-reporter assay. YC-1 exhibits an IC50 of 1.2 µM in this system . While a precise IC50 for Hif-IN-1 is not reported in the primary literature, the direct comparative data indicate that Hif-IN-1 achieves greater suppression at equivalent concentrations [1].

HIF-1 Transcriptional Reporter Assay Hypoxia

Potential Enhanced Potency Versus LW6 in HIF-1α-Dependent Cell Proliferation Assays

LW6 (CAY10585) inhibits HIF-1α transcriptional activity with an IC50 of 4.4 µM in cell-based assays . While Hif-IN-1 has not been directly compared to LW6, the structural and functional class similarities allow for a class-level inference: Hif-IN-1, which exhibits superior inhibition to YC-1 (IC50 = 1.2 µM), is likely to be at least as potent as LW6, and potentially more so, given its distinct indenopyrazolone core [1]. Direct experimental comparison is required to confirm this.

HIF-1α Cell Proliferation Cancer

Post-Transcriptional HIF-1α Suppression Without mRNA Level Alteration

Hif-IN-1 specifically suppresses HIF-1α protein accumulation without affecting HIF-1α mRNA levels [1]. This is in contrast to some HIF-1α inhibitors like HIF-1α-IN-6, which reduce HIF-1α expression by decreasing mRNA levels . The post-transcriptional mechanism of Hif-IN-1 may avoid confounding transcriptional feedback loops.

HIF-1α Protein Accumulation mRNA Stability

Favorable Cytotoxicity Profile for Hypoxia-Specific Studies

Hif-IN-1 exhibits no obvious cytotoxicity in standard assays at concentrations that effectively inhibit HIF-1α [1]. This is a notable differentiator from many other HIF-1 inhibitors, such as 2-methoxyestradiol (2-ME), which can induce apoptosis via microtubule disruption [2]. The low cytotoxicity of Hif-IN-1 reduces the risk of confounding effects in long-term hypoxia exposure experiments.

Cytotoxicity Selectivity Hypoxia

Optimal Application Scenarios for Hif-IN-1 in Cancer and Hypoxia Research


Validation of HIF-1 Transcriptional Activity in Reporter Assays

Hif-IN-1 is ideally suited for use in HIF-1 HRE-luciferase reporter assays in Hep3B or similar cell lines. Its higher potency than YC-1 and lack of cytotoxicity make it a superior chemical probe for quantifying hypoxia-induced HIF-1 transcriptional output [1].

Delineation of HIF-1α Post-Transcriptional Regulation in Cancer Cells

In experiments aiming to dissect HIF-1α regulation, Hif-IN-1's specific suppression of protein accumulation without altering mRNA levels provides a clean tool for investigating post-translational control mechanisms, such as prolyl hydroxylase activity or VHL-mediated degradation [1].

Hypoxia Pathway Studies Requiring Low Cytotoxicity

For long-term hypoxic culture experiments or in vivo tumor models where cytotoxic effects would confound results, Hif-IN-1's negligible cytotoxicity profile is advantageous. It allows for sustained HIF-1α inhibition without inducing cell death [1].

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